

Isotopic purity and mass shift of Amisulpride-d5

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An In-depth Technical Guide on the Isotopic Purity and Mass Shift of Amisulpride-d5

Introduction

Amisulpride is an atypical antipsychotic and antiemetic agent that functions primarily as a selective dopamine D2 and D3 receptor antagonist.[1][2][3] In quantitative bioanalysis, such as pharmacokinetic studies and therapeutic drug monitoring, stable isotope-labeled (SIL) internal standards are considered the gold standard for ensuring accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4] **Amisulpride-d5** is the deuterated analogue of Amisulpride, where five hydrogen atoms have been replaced by deuterium.[5] This substitution provides a mass difference, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer while having nearly identical physicochemical properties, which is ideal for correcting variability during sample processing and analysis.[4][5]

This technical guide provides a comprehensive overview of two critical quality attributes of **Amisulpride-d5**: its mass shift and isotopic purity. It details the experimental protocols used to verify these parameters and presents typical quantitative data for researchers, scientists, and drug development professionals.

Quantitative Data Summary: Mass Shift and Isotopic Purity

The utility of **Amisulpride-d5** as an internal standard is fundamentally dependent on its mass difference from Amisulpride and its isotopic purity.



Mass Shift

The mass shift is the difference in mass between the deuterated standard and the unlabeled analyte. This shift is critical for preventing cross-signal interference in mass spectrometry. The five deuterium atoms in **Amisulpride-d5** provide a nominal mass increase of 5 Daltons. The theoretical monoisotopic mass can be calculated from the elemental formula, while the observed mass is confirmed experimentally via mass spectrometry.

Compound	Elemental Formula	Theoretical Monoisotopic Mass (Da)	Observed Precursor Ion (m/z) [M+H]+
Amisulpride	C17H27N3O4S	369.1777	370.1
Amisulpride-d5	C17H22D5N3O4S	374.2091	375.1
Mass Shift	5.0314	5.0	

Observed m/z values are commonly reported from LC-MS/MS methods utilizing triple quadrupole instruments.[4][6][7][8]

Isotopic Purity

Isotopic purity refers to the percentage of the SIL compound that contains the specified number of deuterium atoms.[5] It is practically impossible to synthesize a compound with 100% isotopic purity.[9] The final product will contain a small distribution of other isotopologues (e.g., d0, d1, d2, d3, d4). High isotopic purity (typically \geq 98%) is essential to ensure that the contribution of the internal standard's d0 isotopologue to the native analyte's signal is negligible.[10]

The following table presents an example of an isotopic distribution profile for a high-purity batch of **Amisulpride-d5**, as determined by high-resolution mass spectrometry (HRMS).



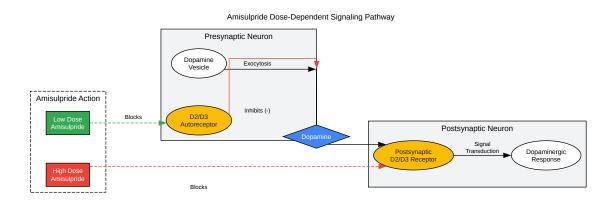
Isotopologue	Description	Relative Abundance (%)
d0	Unlabeled Amisulpride	< 0.1
d1	Contains 1 Deuterium	< 0.1
d2	Contains 2 Deuterium	< 0.2
d3	Contains 3 Deuterium	0.5
d4	Contains 4 Deuterium	1.2
d5	Fully Labeled Amisulpride	98.1
Total Isotopic Purity (d5)	98.1%	

Amisulpride Mechanism of Action

Amisulpride exhibits a dual, dose-dependent mechanism of action centered on its selective antagonism of dopamine D2 and D3 receptors.[11][12]

- At low doses (e.g., 50 mg/day for dysthymia), it preferentially blocks presynaptic D2/D3 autoreceptors.[1][11] These autoreceptors normally inhibit dopamine release; blocking them enhances dopaminergic neurotransmission.[1][3] This action is thought to alleviate depressive symptoms and the negative symptoms of schizophrenia.[1]
- At higher doses (e.g., 400-800 mg/day for psychosis), Amisulpride acts as an antagonist on postsynaptic D2/D3 receptors, particularly in the limbic system.[2][12] This blockade reduces dopaminergic hyperactivity, thereby controlling the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][11]





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Amisulpride's dose-dependent effect on dopamine receptors.

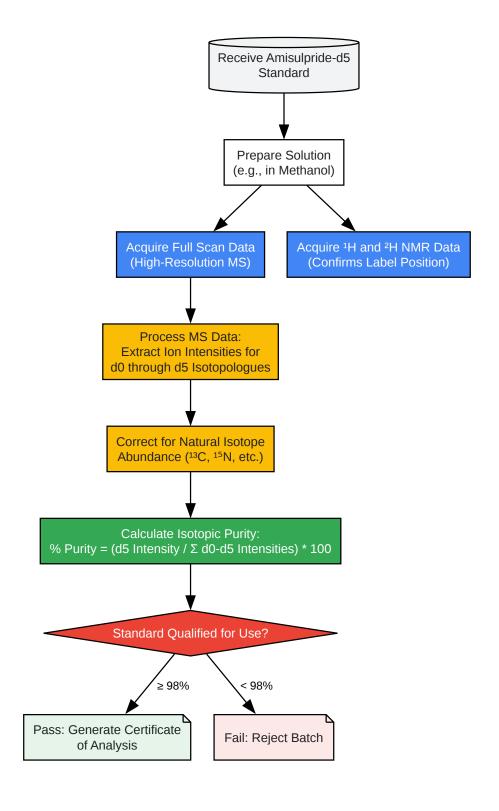
Experimental Protocols

Verifying the isotopic purity and mass shift of **Amisulpride-d5** requires specialized analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Workflow for Isotopic Purity Assessment

The following diagram outlines the general workflow for characterizing a deuterated internal standard. This process ensures the standard meets the quality requirements for use in regulated bioanalysis.





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Experimental workflow for assessing isotopic purity.



Method 1: Isotopic Purity Determination by HRMS

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of a deuterated compound.[5][10]

- Sample Preparation: A stock solution of **Amisulpride-d5** is prepared in an appropriate solvent like methanol or acetonitrile. This solution is further diluted to a suitable concentration for direct infusion or LC-MS analysis.[10]
- Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used. The instrument must be calibrated to ensure high mass accuracy.
- Data Acquisition: The sample is introduced into the mass spectrometer, and a full scan mass spectrum is acquired in the appropriate ionization mode (typically positive electrospray ionization, ESI+).[13] The scan range should encompass the m/z values for all expected isotopologues (d0 to d5).
- Data Analysis:
 - The ion signals corresponding to the non-deuterated (d0) and all deuterated isotopologues
 (d1-d5) are identified and their peak areas or intensities are integrated.[10][14]
 - The measured intensities are corrected for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N, ¹⁸O, ³³S/³⁴S).[5] This can be performed using specialized software.
 - The isotopic purity is calculated as the percentage of the corrected intensity of the d5 peak relative to the sum of the corrected intensities of all isotopic peaks (d0 through d5).[5]

Method 2: Confirmation by LC-MS/MS

While HRMS is used for initial characterization, a standard LC-MS/MS method for quantifying Amisulpride confirms the mass shift and functional utility of the deuterated standard.[7]

Sample Preparation: A simple protein precipitation or liquid-liquid extraction is commonly
used to extract the analyte and internal standard from a biological matrix like human plasma.
 [6][7]



· Chromatography:

- \circ LC Column: A reverse-phase column, such as a Zorbax Bonus-RP C18 (4.6 \times 75 mm, 3.5 μ m), is typically used.[4][7]
- Mobile Phase: An isocratic mobile phase, for example, 0.2% formic acid in water and methanol (35:65 v/v), is effective for separation.[4][7]
- Flow Rate: A typical flow rate is 0.5 mL/min.[4][7]
- Mass Spectrometry:
 - Instrument: A triple quadrupole mass spectrometer with an ESI source operating in positive mode is standard.[4][7]
 - Detection: Detection is performed using Multiple Reaction Monitoring (MRM).[6] The specific precursor-to-product ion transitions are monitored to ensure specificity.
 - Amisulpride transition: m/z 370.1 → 242.1[4][6][7][8]
 - **Amisulpride-d5** transition: m/z 375.1 → 242.1[4][6][7][8]
 - The observation of stable signals at these specific m/z values confirms the mass shift and the stability of the deuterated label under analytical conditions. The shared product ion (242.1) indicates that the deuterium labels are not on the fragmented portion of the molecule.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique used to confirm the location of the deuterium labels on the molecule and provide an orthogonal measurement of isotopic enrichment.[9][14]

• ¹H-NMR (Proton NMR): In a highly deuterated sample, the proton signals from the labeled positions will be significantly diminished or absent. Comparing the integration of residual



proton signals to the integration of signals from unlabeled positions allows for the calculation of site-specific isotopic enrichment.[9]

 ²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming the exact positions of isotopic labeling.

Conclusion

The characterization of **Amisulpride-d5** is essential for its reliable use as an internal standard in regulated bioanalysis. A comprehensive assessment combining HRMS and NMR provides a complete profile of its isotopic purity and the location of the deuterium labels. The confirmed mass shift is then leveraged in robust LC-MS/MS methods for the accurate quantification of Amisulpride in complex biological matrices. By adhering to the detailed protocols outlined in this guide, researchers and analytical scientists can ensure the quality of their deuterated standards and the integrity of their quantitative data.

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